2-(3-クロロフェニル)オキサゾール

概要

説明

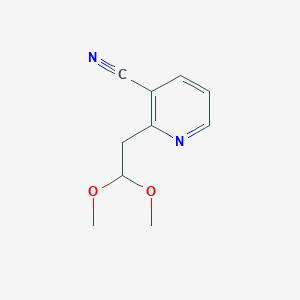

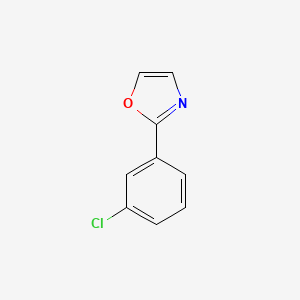

“2-(3-Chlorophenyl)oxazole” is a compound that belongs to the class of oxazoles . Oxazoles are a type of heterocyclic compound, characterized by a five-membered ring structure containing one oxygen atom, one nitrogen atom, and three carbon atoms . They are known for their wide spectrum of biological activities and are often used as intermediates in the synthesis of new chemical entities in medicinal chemistry .

Synthesis Analysis

Oxazoles, including “2-(3-Chlorophenyl)oxazole”, can be synthesized through various methods . One common strategy is the Van Leusen reaction, which involves the use of tosylmethylisocyanides (TosMICs) . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .

Molecular Structure Analysis

The molecular structure of “2-(3-Chlorophenyl)oxazole” is characterized by a five-membered ring containing one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom . The presence of a chlorine atom on the phenyl group at position 2 is a key feature of this compound .

科学的研究の応用

抗菌活性

2-(3-クロロフェニル)オキサゾールを含むオキサゾール誘導体は、抗菌特性を持つ可能性があります . これらは、新しい抗菌薬の開発に使用される可能性があります。

抗がん活性

オキサゾール誘導体は、抗がん特性について研究されています . これらは、がん治療研究に使用される可能性があります。

抗結核活性

一部のオキサゾール誘導体は、抗結核活性を示しています . これは、2-(3-クロロフェニル)オキサゾールが、抗結核薬の開発に使用される可能性があることを示唆しています。

抗炎症活性

オキサゾール誘導体は、抗炎症特性を持つ可能性があります . これは、炎症性疾患の治療における潜在的な用途を示唆しています。

抗糖尿病活性

一部のオキサゾール誘導体は、抗糖尿病特性を持つことが判明しています . これは、糖尿病の治療における潜在的な用途を示唆しています。

抗肥満活性

オキサゾール誘導体は、抗肥満特性を持つ可能性があります . これは、肥満の治療における潜在的な用途を示唆しています。

抗酸化活性

オキサゾール誘導体は、抗酸化特性を持つ可能性があります . これは、酸化ストレス関連疾患の予防における潜在的な用途を示唆しています。

新規化学物質の合成

2-(3-クロロフェニル)オキサゾールを含むオキサゾールは、医薬品化学における新規化学物質の合成のための重要なヘテロ環系核として使用されます .

作用機序

The mechanism of action of 2-(3-Chlorophenyl)oxazole is not yet fully understood. It is believed to be a pro-drug, meaning that it is converted to its active form in the body. It is believed that the compound binds to certain receptors in the body, and activates them, leading to the desired biological effects.

Biochemical and Physiological Effects

The biochemical and physiological effects of 2-(3-Chlorophenyl)oxazole are not yet fully understood. However, it has been shown to inhibit the growth of certain bacteria and fungi, and to have anti-inflammatory effects. It has also been shown to modulate gene expression, and to have potential applications in drug delivery systems.

実験室実験の利点と制限

The main advantage of using 2-(3-Chlorophenyl)oxazole in lab experiments is its high yield in the reaction of 3-chlorophenol and oxalic acid. Additionally, it is relatively stable, and can be stored for long periods of time. However, it is also relatively expensive, and can be toxic if handled improperly.

将来の方向性

There are a number of potential future directions for the research and development of 2-(3-Chlorophenyl)oxazole. These include further study of its potential applications in medicine, biochemistry, and pharmacology, as well as its potential use as a drug delivery system. Additionally, further research into its mechanism of action and biochemical and physiological effects could lead to new and improved applications. Finally, further study of its synthesis method could lead to the development of more efficient and cost-effective methods of production.

Safety and Hazards

特性

IUPAC Name |

2-(3-chlorophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAELCLQNAMTZQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70494876 | |

| Record name | 2-(3-Chlorophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70494876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62882-06-8 | |

| Record name | 2-(3-Chlorophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70494876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-[(Trimethylsilyl)methyl]ethane-1,2-diamine](/img/structure/B1625976.png)

![3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1625978.png)

![Ethyl [2-(chloromethyl)phenyl]acetate](/img/structure/B1625982.png)